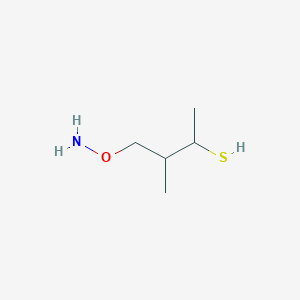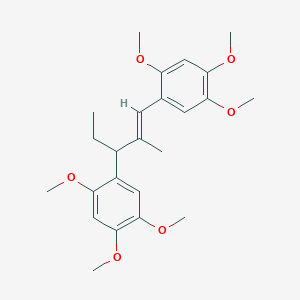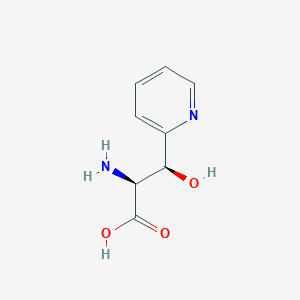![molecular formula C15H26N4O4 B12840817 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate is a complex organic compound with significant importance in various scientific fields. This compound features an imidazolium ring, which is known for its stability and reactivity, making it a valuable component in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate typically involves multiple steps, starting with the preparation of the imidazolium ring.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as lipases are used to catalyze the esterification reactions, which are performed under solvent-free conditions to reduce costs and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazolium compounds, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis due to its stable imidazolium ring.
Biology: Plays a role in enzyme inhibition studies and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate in treating various diseases.
Industry: Utilized in the production of biodegradable polymers and as an additive in cosmetic formulations.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolium ring facilitates binding to these targets, leading to inhibition or activation of biochemical pathways. This compound is known to modulate pathways involved in cellular metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl hexanoate: Known for its fruity aroma, used in flavoring and fragrance industries.
Hexanoic acid: A short-chain fatty acid with applications in food and pharmaceuticals.
Uniqueness
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate is unique due to its dual functional groups (amino and carboxyl) attached to the imidazolium ring, providing it with distinct reactivity and binding properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H26N4O4 |
|---|---|
Molekulargewicht |
326.39 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate |
InChI |
InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1 |
InChI-Schlüssel |
MOISNZWLLXDVFT-STQMWFEESA-N |
Isomerische SMILES |
C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)










![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)


